molecular formula C6H4ClN3 B1266833 6-Chloroimidazo[1,2-b]pyridazine CAS No. 6775-78-6

6-Chloroimidazo[1,2-b]pyridazine

货号: B1266833
CAS 编号: 6775-78-6
分子量: 153.57 g/mol
InChI 键: MPZDNIJHHXRTIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazole and pyridazine ring systemThe presence of a chlorine atom at the 6th position of the imidazo[1,2-b]pyridazine core enhances its chemical reactivity and biological activity .

准备方法

The synthesis of 6-Chloroimidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized to yield the target compound . Another approach includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines, followed by regioselective zincations using TMP2Zn·2MgCl2·2LiCl . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

化学反应分析

Substitution Reactions

The chlorine atom at position 6 is a key site for nucleophilic and electrophilic substitution:

Reaction Type Reagents/Conditions Product Source
Nucleophilic Substitution Amines (e.g., NH₃, alkylamines) in DMF, 80–100°C6-Aminoimidazo[1,2-b]pyridazine derivatives
Electrophilic Substitution HNO₃/H₂SO₄ at 0–25°C3-Nitro-6-chloroimidazo[1,2-b]pyridazine
Halogen Exchange PCl₅ or SOCl₂ in refluxing toluene6-Bromo/fluoroimidazo[1,2-b]pyridazine analogues

Key Findings :

  • Nitration occurs preferentially at position 3 due to electron-withdrawing effects of the chlorine atom .

  • Amine substitutions are critical for developing kinase inhibitors (e.g., CLK1/DYRK1A) .

Metalation and Functionalization

Regioselective metalation enables functionalization at positions 3 or 8:

Base/Reagent Position Metalated Subsequent Reaction Product
TMP₂Zn·MgCl₂·2LiClPosition 3Quenching with electrophiles (e.g., I₂, CO₂)3-Iodo or 3-carboxy derivatives
LDA (Lithium Diisopropylamide)Position 8Alkylation or arylation8-Substituted imidazo[1,2-b]pyridazines

Example :

  • Metalation at position 3 followed by iodination yields 3-iodo-6-chloroimidazo[1,2-b]pyridazine, a precursor for cross-coupling reactions .

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural diversity:

Reaction Type Catalyst/System Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acids6-Chloro-3-arylimidazo[1,2-b]pyridazines
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary/secondary amines3-Amino-6-chloroimidazo[1,2-b]pyridazines

Applications :

  • Suzuki couplings introduce aryl groups for enhanced biological activity (e.g., antiparasitic agents) .

  • Buchwald-Hartwig amination generates intermediates for kinase inhibitor development .

Cyclization and Ring Expansion

The core structure participates in cycloadditions and ring-forming reactions:

Reagents Conditions Product
DMF-DMA (Dimethylformamide dimethyl acetal)40–100°C, 2–8 hrsImidazo[1,2-b]pyridazine-3-carbonitrile derivatives
Bromoacetonitrile50–160°C, 3–15 hrsFused pyridazine-lactam systems

Mechanistic Insight :

  • DMF-DMA facilitates formamidine intermediate formation, enabling cyclization to carbonitrile derivatives .

Oxidation and Reduction

Controlled redox reactions modify the heterocycle:

Reaction Type Reagents Product
Oxidation H₂O₂, AcOH, 60°CImidazo[1,2-b]pyridazine N-oxide
Reduction H₂, Pd/C, EtOH6-Chloro-2,3-dihydroimidazo[1,2-b]pyridazine

Notes :

  • N-Oxidation enhances solubility for pharmacological applications .

  • Hydrogenation reduces the imidazole ring, altering electronic properties.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 250°C; reactions typically conducted below 160°C .

  • pH Sensitivity : Alkaline conditions (pH > 9) promote hydrolysis of the chlorine substituent .

科学研究应用

Pharmaceutical Development

Therapeutic Agents
6-Chloroimidazo[1,2-b]pyridazine serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially anti-cancer agents. Research indicates that it plays a role in developing novel therapeutic agents aimed at treating various cancers and infectious diseases. For instance, it has been linked to the synthesis of compounds that inhibit specific kinases associated with cancer progression .

Case Study: Anti-Cancer Activity
A notable study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The compound's ability to interfere with cellular pathways involved in tumor growth makes it a candidate for further drug development .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to explore mechanisms of enzyme inhibition. Its derivatives have been studied for their potential to inhibit enzymes linked to various diseases, providing insights into drug design and therapeutic interventions. For example, studies have shown that certain derivatives can effectively inhibit enzymes critical in metabolic pathways related to cancer and other diseases .

Agricultural Chemistry

Agrochemical Development
this compound is also applied in agricultural chemistry for developing agrochemicals aimed at enhancing crop protection and yield. Its chemical properties enable it to serve as a building block for pesticides and herbicides that are effective against a range of agricultural pests and diseases .

Material Science

Novel Materials Creation
In material science, researchers are investigating the use of this compound in creating materials with specific electronic properties. These materials are useful in electronics and nanotechnology applications. The compound’s unique structure allows for modifications that can lead to materials with desirable conductivity and stability characteristics .

Analytical Chemistry

Standardization in Analytical Methods
This compound is frequently used as a standard in various analytical methods, aiding in the accurate detection and quantification of related compounds. Its stability and well-defined chemical structure make it an ideal candidate for calibration standards in chromatography and spectroscopy techniques .

Summary Table of Applications

Field Application Key Findings/Examples
Pharmaceutical DevelopmentIntermediate for anti-cancer agentsSignificant cytotoxicity against cancer cell lines
Biochemical ResearchEnzyme inhibition studiesEffective inhibitors of enzymes linked to disease progression
Agricultural ChemistryDevelopment of agrochemicalsEnhances crop protection and yield against pests
Material ScienceCreation of novel materialsUseful in electronics; potential for specific electronic properties
Analytical ChemistryStandardization in analytical methodsUsed as a calibration standard in chromatography and spectroscopy

作用机制

The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine and its derivatives often involves the inhibition of specific enzymes or proteins. For instance, as a TNF-α production inhibitor, it likely interacts with the signaling pathways that regulate the production of this pro-inflammatory cytokine . The compound’s structure allows it to bind to the active sites of target enzymes, thereby blocking their activity and modulating biological processes.

相似化合物的比较

6-Chloroimidazo[1,2-b]pyridazine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

生物活性

6-Chloroimidazo[1,2-b]pyridazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in various diseases. This article synthesizes findings from multiple studies, focusing on its biological activity, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Synthesis

The imidazo[1,2-b]pyridazine scaffold is characterized by a fused ring system that contributes to its biological activity. The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The introduction of the chlorine atom at the 6-position is essential for enhancing the compound's potency against specific biological targets.

Kinase Inhibition

This compound has been identified as a potent inhibitor of various kinases, which are critical in numerous signaling pathways. Research indicates that this compound exhibits inhibitory activity against:

  • DYRK1A and DYRK1B Kinases : These dual-specificity kinases are implicated in several cancers and neurodegenerative diseases. The compound has shown IC50 values less than 100 nM against these targets, indicating strong inhibitory potential .
  • CLK Kinases : The compound also demonstrates selectivity for cyclin-dependent kinases (CLKs), with specific derivatives achieving IC50 values as low as 23 nM against CLK1 . This selectivity is crucial for minimizing off-target effects.
  • VEGF Receptor Kinase : Inhibition of vascular endothelial growth factor receptor (VEGFR) is significant for anti-angiogenic therapies in cancer treatment .

Antiparasitic Activity

In addition to its kinase inhibition properties, this compound has shown activity against parasitic kinases. Compounds derived from this scaffold have been tested against Leishmania amazonensis, with some derivatives reducing parasite proliferation at concentrations around 10 µM . This suggests potential applications in treating parasitic infections.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at different positions of the imidazo[1,2-b]pyridazine scaffold can significantly influence biological activity:

Substituent Position Substituent Type Biological Activity IC50 (nM)
C-3Aryl halideCLK inhibition12
C-6ChlorineDYRK inhibition<100
C-3Amino alcoholDYRK and CLK inhibition33 (DYRK1A)

These findings emphasize the importance of strategic modifications to enhance selectivity and potency .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neurodegenerative Diseases : A study explored the neuroprotective effects of compounds based on this scaffold in models of Alzheimer's disease. The results indicated that these compounds could mitigate neurotoxicity without exhibiting cytotoxic effects on neuronal cells at concentrations up to 10 µM .
  • Cancer Treatment : In vitro studies demonstrated that derivatives of this compound effectively inhibited cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloroimidazo[1,2-b]pyridazine, and how can reaction conditions be optimized?

  • The compound is typically synthesized via cyclocondensation of 3-amino-6-chloropyridazine with chloroacetaldehyde in aqueous conditions at 25–80°C for 2–24 hours, yielding high-purity product under mild conditions . Advanced routes involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids or direct C–H arylation using Pd(OAc)₂ and KOAc in environmentally friendly solvents like pentan-1-ol, achieving yields up to 82% . Optimization includes solvent selection (e.g., DMA for chlorides vs. pentan-1-ol for bromides) and catalyst loading (0.1 mol% Pd) .

Q. How can spectroscopic methods (NMR, LC-MS) confirm the structure and purity of this compound derivatives?

  • ¹H-NMR analysis identifies key protons: aromatic signals (δ 8.5–9.5 ppm for imidazopyridazine protons) and substituent-specific shifts (e.g., methylsulfonyl groups at δ 3.0 ppm) . ¹³C-NMR confirms carbon environments (e.g., carbonyl carbons at δ 165–175 ppm). LC-MS validates molecular weight (e.g., [M+H]⁺ at m/z 154.56 for the parent compound) and purity (>98% by HPLC) . Rf values (0.54–0.68 via TLC) and melting points (201–248°C) further characterize derivatives .

属性

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZDNIJHHXRTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218024
Record name Imidazo(1,2-b)pyridazine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6775-78-6
Record name Imidazo(1,2-b)pyridazine, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-b)pyridazine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroimidazo[1,2-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5.0 g (38.6 mmol) of 3-amino-6-chloropyridazine were heated together with 4.7 ml (40 mmol) of chloracetaldehyde (55% strength in water) in 15 ml of n-butanol at 120° C. for a period of 5 days. After the reaction was complete, the reaction mixture was added to saturated sodium bicarbonate solution and extracted three times with ethyl acetate. The combined organic phases were then washed with sat. sodium chloride solution and dried over sodium sulfate, and the solvent was removed in vacuo. In the final purification by chromatography on silica gel, 4.17 g (70%) of the desired product were isolated in the form of an amorphous white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

A mixture of 6-chloro-pyridazinamine (5.00 g, 38 mmol) in 1-butanol (5 mL) was treated with chloroacetaldehyde (50% in water, 5.0 mL, 38 mmol) and the tan suspension was refluxed two hours and to give a dark solution. The reaction mixture was cooled to room temperature and the solid was collected by filtration and washed with methanol to afford a brown solid (3.04 g); evaporation of the filtrate gave additional product (4.60 g). The solids were combined (7.64 g) and used in the next reaction without further purification: MS [M+H]+ 154.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。